E12-Tetradecenyl acetate

Olfactory Receptor Pharmacology Pheromone Receptor Specificity Ostrinia furnacalis

E12-Tetradecenyl acetate (E12-14:OAc), a C16 monounsaturated acetate ester with an (E)-configured double bond at position 12, is a well-characterized lepidopteran sex pheromone component produced by Ostrinia nubilalis and a primary constituent in the pheromone blend of the Asian corn borer, Ostrinia furnacalis. The compound exhibits a molecular weight of 254.41 g/mol, a predicted density of 0.878 g/cm³, and a logP of 5.026.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 35153-21-0
Cat. No. B013439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE12-Tetradecenyl acetate
CAS35153-21-0
Synonyms12-tetradecen-1-ol acetate
12-tetradecen-1-ol acetate, (E)-isomer
12-tetradecen-1-ol acetate, (Z)-isomer
cis-12-tetradecenyl acetate
trans-12-tetradecenyl acetate
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCC=CCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+
InChIKeyCRJBZFQLVNBSHX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E12-Tetradecenyl Acetate (CAS 35153-21-0) Procurement Baseline and Compound Identity


E12-Tetradecenyl acetate (E12-14:OAc), a C16 monounsaturated acetate ester with an (E)-configured double bond at position 12, is a well-characterized lepidopteran sex pheromone component produced by Ostrinia nubilalis and a primary constituent in the pheromone blend of the Asian corn borer, Ostrinia furnacalis [1]. The compound exhibits a molecular weight of 254.41 g/mol, a predicted density of 0.878 g/cm³, and a logP of 5.026 . As a semiochemical, it serves as a critical tool in integrated pest management (IPM) programs for monitoring and mating disruption of economically important Ostrinia species [2].

Why Generic Tetradecenyl Acetate Analogs Cannot Substitute for E12-Tetradecenyl Acetate in Precision Applications


Procurement based solely on the "tetradecenyl acetate" chemical class is insufficient for scientific applications requiring species-specific behavioral activity. Closely related geometric isomers (e.g., Z12-tetradecenyl acetate), positional isomers (e.g., E11-tetradecenyl acetate), and functional group variants exhibit fundamentally different interactions with olfactory receptor neurons (ORNs) across target and non-target species [1]. For instance, in the Asian corn borer (Ostrinia furnacalis), the Z12 isomer elicits an electroantennogram (EAG) response approximately 10-fold greater than the E12 isomer [2], while in the small ermine moth (Yponomeuta rorellus), the E12 isomer functions as a potent attractant but the E11 isomer is essentially non-attractive [3]. Furthermore, at the molecular level, the ACB odorant receptor 3 (OR3) exhibits selective tuning—responding preferentially to E12 and Z12 pheromones while the homologous ECB(Z) OR3 responds strongly to E11 [4]. These divergent structure-activity relationships across even closely related species mean that substituting E12-tetradecenyl acetate with a generic analog or an incorrect isomer ratio risks complete failure of field trapping, monitoring, or mating disruption programs.

Quantitative Evidence for E12-Tetradecenyl Acetate Differentiation Against Closest Analogs


E12-Tetradecenyl Acetate Exhibits 5-Fold Greater Receptor Selectivity Over Z11 and E11 Isomers in Ostrinia furnacalis OR3

In heterologous expression assays using Xenopus oocytes, the Asian corn borer odorant receptor OnOr1 (ACB OR3) demonstrated selective activation by E12-tetradecenyl acetate. The receptor's efficacy for E12-tetradecenyl acetate was at least 5-fold greater than for Z11-tetradecenyl acetate, E11-tetradecenyl acetate, or Z12-tetradecenyl acetate [1]. In contrast, the orthologous European corn borer receptor ECB(Z) OR3 responds strongly to E11-tetradecenyl acetate but also exhibits broad responsiveness to Z11, E12, and Z12 pheromones, indicating a less specialized recognition profile [1].

Olfactory Receptor Pharmacology Pheromone Receptor Specificity Ostrinia furnacalis

Z12-Tetradecenyl Acetate Elicits 10-Fold Greater EAG Amplitude Than E12 Isomer in Ostrinia furnacalis

Electroantennogram (EAG) recordings from male Ostrinia furnacalis antennae revealed a significant potency difference between the two geometric isomers. While both (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate elicited measurable EAG potentials in the millivolt range, the Z12 isomer was approximately 10 times as active as the E12 isomer [1]. Tetradecyl acetate (14:OAc, the saturated analog lacking the double bond) neither elicited an EAG response nor inhibited responses to the two isomers, confirming the essential role of the double bond [1].

Electroantennography (EAG) Olfactory Electrophysiology Isomer Potency Comparison

E12-Tetradecenyl Acetate Functions as a Full Behavioral Attractant in Yponomeuta rorellus, Unlike the Non-Attractive E11 Isomer

Field-trapping experiments in Yponomeuta rorellus (small ermine moth) revealed a stark dichotomy in behavioral activity among positional isomers. (E)-12-tetradecenyl acetate attracted male moths at levels comparable to the native pheromone component tetradecyl acetate and outperformed virgin female-baited traps [1]. In direct contrast, (E)-11-tetradecenyl acetate was essentially non-attractive in the same field assays [1]. Flight tunnel experiments further confirmed that E12-tetradecenyl acetate elicited the full behavioral sequence—orientation, upwind flight, and landing at the odor source—as frequently as the native pheromone [1].

Field Trapping Efficacy Behavioral Pharmacology Isomer Selectivity

E12-Tetradecenyl Acetate Blend Ratio Optimizes Field Trap Capture in Ostrinia furnacalis: 1:2 E12:Z12 Ratio Yields Maximum Attraction

Comprehensive field trapping studies in South Korean corn fields evaluated 12 different blend ratios of E12-tetradecenyl acetate to Z12-tetradecenyl acetate (ranging from 16:1 to 0:1) for male Ostrinia furnacalis attraction [1]. The 1:2 blend (E12:Z12) consistently captured the highest number of males among all ratios tested, with trap catch generally increasing as Z12 content rose toward this optimum and then declining when Z12 exceeded twice the E12 content [1]. Notably, the optimal blend ratio was field-context dependent—a ginger field location showed maximum capture at a 5:1 (E12:Z12) ratio, suggesting geographic or host-plant mediated variation in pheromone preference [1].

Pheromone Blend Optimization Field Bioassay Integrated Pest Management

E12-Tetradecenyl Acetate ORN Response Profiles Distinguish Behavioral Phenotypes in Ostrinia nubilalis

Single sensillum recordings from Ostrinia nubilalis males identified distinct olfactory receptor neuron (ORN) response profiles to E12-tetradecenyl acetate that differentiate behaviorally 'rare' males from normal males [1]. In normal E-strain males, Z12-tetradecenyl acetate and E12-tetradecenyl acetate stimulated the smaller-spiking ORN (which normally responds to Z11-tetradecenyl acetate) in many sensilla, indicating cross-activation [1]. In contrast, rare males (those behaviorally attracted to the O. furnacalis 40:60 E12:Z12 blend) exhibited virtually non-existent detectable ORN responses from this smaller-spiking ORN in response to Z12- and E12-tetradecenyl acetate [1]. This altered ORN tuning creates an ORN firing ratio in rare males that mimics the response pattern elicited by the conspecific O. nubilalis blend [1].

Olfactory Receptor Neuron (ORN) Pheromone Polymorphism Single Sensillum Recording

Evidence-Based Application Scenarios for E12-Tetradecenyl Acetate (CAS 35153-21-0) in Research and Pest Management


Ostrinia furnacalis (Asian Corn Borer) Field Monitoring and Mating Disruption

E12-tetradecenyl acetate is an essential component in pheromone lures for monitoring and managing Ostrinia furnacalis populations. Field evidence demonstrates that a 1:2 blend of E12- to Z12-tetradecenyl acetate provides optimal male trap capture in corn fields, with attraction efficacy declining when the Z12 content exceeds twice the E12 concentration [1]. For mating disruption applications, formulations must maintain precise isomer ratios to achieve effective atmospheric permeation and male disorientation. The evidence also indicates geographic variation in optimal blend ratios (e.g., 5:1 E12:Z12 in some ginger fields), suggesting that location-specific blend optimization may be required [1]. Procurement specifications should include defined isomer purity (≥98% E12) and the absence of positional isomer contaminants that could act as behavioral antagonists.

Olfactory Receptor Pharmacology and Structure-Activity Relationship Studies

E12-tetradecenyl acetate serves as a critical agonist for characterizing lepidopteran odorant receptors, particularly OnOr1 (ACB OR3) from Ostrinia furnacalis. In heterologous expression systems, this receptor exhibits at least 5-fold greater selectivity for E12-tetradecenyl acetate compared to Z11-, E11-, or Z12-tetradecenyl acetates [2]. This selective activation profile makes E12-tetradecenyl acetate the definitive tool compound for structure-activity relationship (SAR) studies, receptor deorphanization, and functional characterization of OR3 orthologs across Ostrinia species. The compound enables quantitative comparisons of receptor tuning between Asian corn borer (E12/Z12-responding) and European corn borer (E11/Z11-responding) populations, facilitating evolutionary studies of pheromone communication divergence [2].

Comparative Electrophysiology and Isomer Discrimination Assays

E12-tetradecenyl acetate is a validated reference compound for electroantennogram (EAG) and single sensillum recording (SSR) studies in lepidopteran olfactory research. Quantitative EAG data from Ostrinia furnacalis establish that Z12-tetradecenyl acetate elicits approximately 10-fold greater antennal depolarization than the E12 isomer, providing a benchmark for calibrating antennal sensitivity assays and evaluating synthetic pheromone formulations [3]. In single sensillum recordings, E12-tetradecenyl acetate differentially activates smaller-spiking olfactory receptor neurons in normal versus behaviorally rare Ostrinia nubilalis males, enabling phenotypic discrimination of ORN tuning variants [4]. Researchers conducting electrophysiological studies should procure high-purity E12-tetradecenyl acetate to ensure that observed responses reflect specific isomer-receptor interactions rather than contaminant-driven artifacts.

Yponomeuta rorellus (Small Ermine Moth) Pheromone Lure Development

E12-tetradecenyl acetate functions as a full behavioral attractant for Yponomeuta rorellus, eliciting the complete orientation-flight-landing sequence in laboratory flight tunnel assays and attracting more males than virgin female-baited traps in field settings [5]. This compound demonstrates equivalent behavioral efficacy to the native pheromone component tetradecyl acetate, establishing it as a viable synthetic alternative for lure formulation. Critically, procurement of the specific E12 isomer is mandatory for this application—the structurally similar E11-tetradecenyl acetate is essentially non-attractive in field trapping assays, and the addition of as little as 1–30% Z11-tetradecenyl acetate to tetradecyl acetate reduces attraction to less than 2% [5]. Lure manufacturers and researchers must specify E12-tetradecenyl acetate with documented isomer purity to avoid inadvertent antagonist contamination.

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